molecular formula C5H6N2O2 B130176 4-Amino-1H-pyrrole-2-carboxylic acid CAS No. 155815-95-5

4-Amino-1H-pyrrole-2-carboxylic acid

Cat. No. B130176
M. Wt: 126.11 g/mol
InChI Key: APTHSBLGVMYQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The amino group attached to the pyrrole ring at the 4-position and the carboxylic acid group at the 2-position make this compound a key intermediate for various chemical syntheses and biological applications .

Synthesis Analysis

The synthesis of 4-aminopyrrole-2-carboxylates has been achieved through the treatment of N-PhF-4-oxoproline benzyl ester with primary and secondary amines, yielding the desired product in moderate to high yields . Another approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide, providing a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Additionally, boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives have been used to synthesize 4-amino-1,5-dihydro-2H-pyrrol-2-ones, which are closely related to the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including those similar to 4-amino-1H-pyrrole-2-carboxylic acid, has been extensively studied. For instance, the crystal structure of a halogenated pyrrole derivative has been determined, providing insights into the conformation and interactions within the crystal lattice . Ab initio and DFT calculations have also been performed to understand the molecular energies, atomic charge distributions, and geometrical parameters of similar compounds .

Chemical Reactions Analysis

Pyrrole derivatives, including 4-amino-1H-pyrrole-2-carboxylic acid, are versatile intermediates in chemical reactions. They have been used to synthesize a new family of pyrrole-based amino acids for the preparation of constrained oligopeptides . Additionally, they have been involved in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's utility in heterocyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the crystal packing of a related pyrrole derivative is characterized by bifurcated N-H...O hydrogen bonds, which contribute to its supramolecular aggregation . The computed geometrical parameters from theoretical calculations correlate well with experimental results, indicating the reliability of these methods in predicting the properties of such compounds .

Scientific Research Applications

Molecular Recognition and Binding Properties

  • Molecular Recognition of Pyridine N-oxides in Water: Verdejo et al. (2009) discovered that calix[4]pyrrole receptors, incorporating four amino groups, can effectively bind aromatic N-oxides in water, demonstrating the molecular recognition capabilities of derivatives of 4-Amino-1H-pyrrole-2-carboxylic acid in aqueous environments (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).

Synthesis and Chemical Transformations

  • Synthesis of 4-Aminopyrrole-2-carboxylates: Marcotte and Lubell (2002) achieved the synthesis of a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, highlighting the chemical versatility of this compound (Marcotte & Lubell, 2002).
  • Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives: Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic method to obtain 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, showcasing the reactivity and potential for creating diverse derivatives from 4-Amino-1H-pyrrole-2-carboxylic acid (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Applications in Catalysis and Reaction Mechanisms

  • Fe(II)-Catalyzed Isomerization to Pyrroles: Galenko et al. (2017) utilized 4-Amino-1H-pyrrole-2-carboxylic acid in the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles, indicating its utility in catalytic processes (Galenko et al., 2017).

Bioactive Compound Synthesis and Studies

  • Synthesis and Bioactivities of 4‐Amino Derivatives of Tetramic Acid: Liu et al. (2014) explored the potential bioactivities of 4-amino tetramic acid derivatives, which include 4-Amino-1H-pyrrole-2-carboxylic acid, demonstrating its relevance in the synthesis of compounds with possible herbicidal and fungicidal activities (Liu et al., 2014).

Additional Research Insights

  • Rh(II)-Catalyzed Synthesis of 4-Aminopyrrole-3-carboxylates: Rostovskii et al. (2017) investigated the Rh(II)-catalyzed reaction involving 4-Aminopyrrole-3-carboxylates, providing insights into the compound's role in complex chemical reactions (Rostovskii et al., 2017).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrrole derivatives have been isolated from many natural sources and have various biological functions . They are often used in the synthesis of other compounds, such as pyrrole-imidazole polyamides, which can bind to specific DNA sequences and modulate gene expression . This suggests potential future directions in the exploration of their biological activities and applications in medicinal chemistry.

properties

IUPAC Name

4-amino-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTHSBLGVMYQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620140
Record name 4-Amino-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-pyrrole-2-carboxylic acid

CAS RN

155815-95-5
Record name 4-Amino-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-2-pyrrolecarboxylic acid (0.5 g, 3.2 mmol) in ethanol (10 ml) and water (20 ml) was hydrogenated over Pd/carbon (10%, 100 mg) at atmospheric pressure. After two hours the reaction was over, the catalyst was filtered off over diatomaceous earth, and the ethanol evaporated; the resulting aqueous solution was freeze dried to give the title compound (0.35 g, 88%). NMR (DMSO-d6) δ 6.13 (s, 1H); 6.28 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Pd carbon
Quantity
100 mg
Type
catalyst
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-Amino-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-Amino-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Amino-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-1H-pyrrole-2-carboxylic acid

Citations

For This Compound
2
Citations
FA Marcotte, WD Lubell - Organic Letters, 2002 - ACS Publications
… A series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters has been synthesized in 61−84% yields on treatment of N-PhF-4-oxoproline benzyl ester and its 3-alkyl-substituted …
Number of citations: 48 pubs.acs.org
FA Marcotte - 2004 - papyrus.bib.umontreal.ca
… A series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters has been synthesized in 61-84 % yields on treatment of N-PhF-4-oxoproline benzyl ester and its 3-alkyl substituted …
Number of citations: 3 papyrus.bib.umontreal.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.